molecular formula C9H15NS B13243478 2-Methyl-2-(thiophen-3-yl)butan-1-amine

2-Methyl-2-(thiophen-3-yl)butan-1-amine

Cat. No.: B13243478
M. Wt: 169.29 g/mol
InChI Key: WTBOTHFZYCOOEM-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-3-yl)butan-1-amine is an organic compound that features a thiophene ring substituted with a butan-1-amine group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-3-yl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Methyl-2-(thiophen-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiophen-3-yl)butan-1-amine involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, influencing their function. The amine group can form hydrogen bonds and participate in electrostatic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a butan-1-amine group allows for unique interactions and applications compared to other thiophene derivatives .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-2-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-9(2,7-10)8-4-5-11-6-8/h4-6H,3,7,10H2,1-2H3

InChI Key

WTBOTHFZYCOOEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1=CSC=C1

Origin of Product

United States

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